

(3-Ethoxypropyl)benzene CAS number and molecular weight

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Compound of Interest		
Compound Name:	(3-Ethoxypropyl)benzene	
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An In-depth Technical Guide to (3-Ethoxypropyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Ethoxypropyl)benzene, a substituted aromatic ether, presents a unique molecular scaffold of interest in various chemical and potentially biological research areas. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. Due to the limited availability of detailed experimental data in publicly accessible literature, this document also outlines generalized experimental protocols for the synthesis and analysis of related alkyl phenyl ethers, which can serve as a foundational methodology for studies involving (3-Ethoxypropyl)benzene. Furthermore, this guide highlights the current gap in knowledge regarding its specific biological activities and signaling pathways, thereby identifying opportunities for future research.

Core Properties of (3-Ethoxypropyl)benzene

A clear understanding of the fundamental properties of a compound is crucial for any research endeavor. The core identifiers and molecular characteristics of **(3-Ethoxypropyl)benzene** are summarized below.



Property	Value	Reference
CAS Number	5848-56-6	[1][2][3]
Molecular Formula	C11H16O	[1][2]
Molecular Weight	164.24 g/mol	[1][4]
Alternate Name	1-Ethoxy-3-phenylpropane	

General Experimental Protocols

Detailed experimental protocols specifically for **(3-Ethoxypropyl)benzene** are not readily available in the surveyed literature. However, established methods for the synthesis and analysis of analogous alkyl phenyl ethers provide a strong starting point for researchers.

Synthesis of Alkyl Phenyl Ethers (Williamson Ether Synthesis Adaptation)

The Williamson ether synthesis is a robust and widely used method for preparing ethers. A general protocol for the synthesis of an alkyl phenyl ether, adaptable for **(3-Ethoxypropyl)benzene**, is presented below. This reaction proceeds via an S_n2 mechanism where a phenoxide ion acts as a nucleophile, attacking an alkyl halide.

Reaction Scheme:

Where Ar = Phenyl group, R = Alkyl group, and X = Halide

Materials:

- Phenol or a substituted phenol (e.g., 3-phenyl-1-propanol for a precursor to (3-Ethoxypropyl)benzene)
- An appropriate alkyl halide (e.g., ethyl iodide or ethyl bromide)
- A suitable base (e.g., sodium hydroxide, potassium carbonate)
- An appropriate solvent (e.g., ethanol, acetone, N,N-dimethylformamide)



- · Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

- Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen phenolic compound in the reaction solvent.
- Add the base portion-wise to the solution while stirring. The formation of the phenoxide salt may be observed.
- Nucleophilic Attack: To the resulting phenoxide solution, add the alkyl halide dropwise.
- Reaction: Heat the reaction mixture to reflux for a period determined by monitoring the reaction progress via thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Add water to the residue and extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.
- Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude ether by distillation or column chromatography to yield the final product.



Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. A general protocol for the analysis of alkylphenols and related compounds, which can be adapted for **(3-Ethoxypropyl)benzene**, is outlined below.[5] [6][7][8][9]

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- A suitable capillary column (e.g., DB-5MS or equivalent)
- Autosampler

Procedure:

 Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., hexane, dichloromethane). If analyzing from a complex matrix, an appropriate extraction and clean-up procedure, such as solid-phase extraction (SPE), may be necessary.
[5]

• GC Conditions:

- Injector Temperature: Set to a temperature that ensures efficient volatilization of the analyte without degradation (e.g., 250 °C).
- Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
- Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation of components. A typical program might be:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10 °C/minute.
 - Final hold: Hold at 280 °C for 5 minutes.



· MS Conditions:

- Ionization Mode: Electron Ionization (EI) is commonly used.
- Mass Range: Scan a mass range appropriate for the expected analyte and its fragments (e.g., m/z 40-400).
- Data Acquisition: Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
- Data Analysis: Identify the (3-Ethoxypropyl)benzene peak based on its retention time and the fragmentation pattern in the mass spectrum. Compare the obtained spectrum with a reference library for confirmation. For quantitative analysis, create a calibration curve using standards of known concentrations.

Biological Activity and Signaling Pathways: A Knowledge Gap

A thorough search of scientific literature and chemical databases reveals a significant lack of information regarding the specific biological effects and signaling pathways associated with (3-Ethoxypropyl)benzene. While the toxicology and biological impact of benzene and some of its derivatives are well-documented, this knowledge cannot be directly extrapolated to (3-Ethoxypropyl)benzene due to the influence of the ethoxypropyl substituent on the molecule's physicochemical properties, metabolism, and interaction with biological systems.

This absence of data presents a clear opportunity for novel research in toxicology, pharmacology, and drug development. Future studies could investigate:

- Cytotoxicity: Assessing the effect of (3-Ethoxypropyl)benzene on various cell lines to determine its potential toxicity.
- Metabolism: Identifying the metabolic pathways of (3-Ethoxypropyl)benzene in vitro and in vivo to understand its biotransformation and potential for producing reactive metabolites.
- Receptor Binding Assays: Screening for binding affinity to various receptors to identify potential molecular targets.

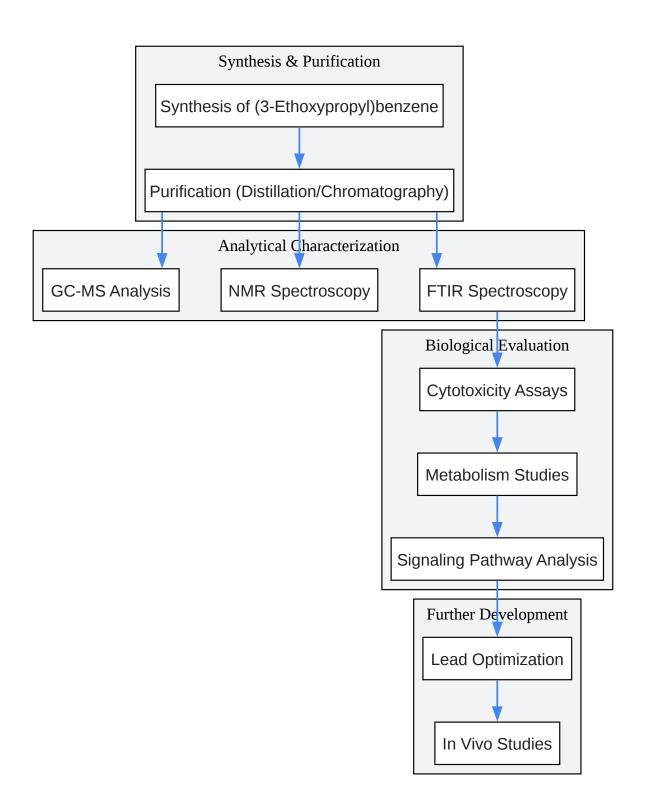


 Signaling Pathway Analysis: Investigating the effect of the compound on key cellular signaling pathways to elucidate its mechanism of action.

Workflow and Logical Relationships

To facilitate a structured approach to investigating a novel compound like **(3-Ethoxypropyl)benzene**, the following logical workflow can be adopted.





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Caption: A logical workflow for the synthesis, characterization, and biological evaluation of **(3-Ethoxypropyl)benzene**.

Conclusion

This technical guide provides the core physicochemical data for (3-Ethoxypropyl)benzene and outlines generalized experimental frameworks for its synthesis and analysis based on established methods for related compounds. The significant gap in the scientific literature regarding its biological activity and interaction with cellular signaling pathways underscores the potential for novel and impactful research. The provided workflows and protocols are intended to serve as a foundational resource for scientists and researchers embarking on the study of this and other under-characterized molecules.

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